Triazoledione

Descripción

Propiedades

IUPAC Name |

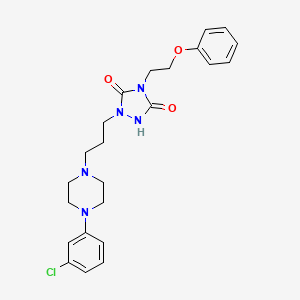

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN5O3/c24-19-6-4-7-20(18-19)27-14-12-26(13-15-27)10-5-11-29-23(31)28(22(30)25-29)16-17-32-21-8-2-1-3-9-21/h1-4,6-9,18H,5,10-17H2,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNXVMLCKOPOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701122505 | |

| Record name | Triazoledione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701122505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153707-88-1 | |

| Record name | 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153707-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS-180492 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153707881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazoledione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701122505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-180492 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3508097W2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Historical Evolution of Triazoledione Synthesis

The development of this compound preparation methods has paralleled advancements in click chemistry and green synthesis principles. Early approaches relied on stoichiometric copper reagents, but contemporary methods prioritize catalytic systems and atom economy. The seminal work of Mangarao et al. (2014) demonstrated that polyethylene glycol (PEG)-mediated cyclization of 2,2,2-trichloroethyl imidate could produce 1,2,4-triazole derivatives with 92% yield under mild acidic conditions. This methodology laid the groundwork for subsequent adaptations introducing dione functionalities through strategic oxidation steps.

Zheng et al. (2015) later expanded the synthetic toolbox by employing selenium dioxide (SeO₂) as an oxidative cyclization agent, achieving 79–98% yields for fused this compound systems. These developments underscore the field's progression from classical condensation reactions to sophisticated catalytic cycles that precisely control regioselectivity and functional group tolerance.

Hydrazine-Formamide Condensation: A Scalable Industrial Approach

The direct reaction between hydrazine derivatives and formamide precursors remains the most industrially viable route to 1,2,4-triazoledione cores. As detailed in US Patent 4,267,347, maintaining a 4:1 molar ratio of formamide to hydrazine hydrate at 160–180°C enables atmospheric pressure synthesis with 92–98% purity. The reaction mechanism proceeds through sequential nucleophilic attacks and ammonia elimination, as illustrated below:

$$

\text{Hydrazine} + 4\text{HCONH}2 \rightarrow \text{this compound} + 3\text{NH}3 + 2\text{HCOOH} + \text{H}_2\text{O}

$$

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 160–180°C | Below 140°C slows cyclization |

| Formamide excess | 300–400% | Prevents intermediate degradation |

| Addition rate | 2–3 mol/hr | Controls exothermicity |

| Distillation pressure | 20–100 mm Hg | Facilitates formamide recovery |

Post-reaction processing typically involves vacuum distillation to remove excess formamide, followed by recrystallization from methyl ethyl ketone or ethyl acetate to achieve pharmaceutical-grade purity. This method's scalability was demonstrated in a 3-liter batch producing 1.2–1.25 kg of 42–45% this compound solution, ultimately yielding 480–510 g of 96–98% pure crystals after solvent workup.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Adaptations

Modern click chemistry approaches have revolutionized this compound synthesis through regioselective [3+2] cycloadditions. The temperature-dependent CuAAC method developed by Wan et al. (2015) achieves 78% yield for N1-substituted derivatives by modulating copper(I) catalyst speciation. Key mechanistic insights include:

- Catalytic Cycle Initiation :

$$

\text{Cu(I)} + \text{alkyne} \rightarrow \text{Cu-acetylide complex}

$$ - Azide Coordination :

$$

\text{Cu-acetylide} + \text{RN}_3 \rightarrow \text{triazolide intermediate}

$$ - Protonolysis :

$$

\text{Intermediate} + \text{H}^+ \rightarrow \text{this compound} + \text{Cu(I) regeneration}

$$

This method's versatility was demonstrated in synthesizing 3,5-disubstituted derivatives through judicious choice of azide and alkyne partners. Recent adaptations incorporate flow chemistry systems to enhance heat transfer and reduce reaction times from hours to minutes.

Oxidative Cyclization Strategies

Selenium dioxide-mediated oxidative cyclization represents a powerful metal-free route to this compound frameworks. Zheng's protocol (2015) converts hydrazones into fused triazolediones through a proposed mechanism involving:

- Selenium-induced dehydrogenation forming α,β-unsaturated intermediates

- Conrotatory electrocyclization establishing the triazole ring

- Tautomerization to the dione form

$$

\text{Hydrazone} + \text{SeO}2 \rightarrow \text{this compound} + \text{Se} + \text{H}2\text{O}

$$

This method exhibits exceptional functional group tolerance, successfully incorporating electron-withdrawing groups (–NO₂, –CF₃) and heteroaromatic systems (pyridine, quinoxaline) with 85–98% efficiency.

Solvent-Free Mechanochemical Synthesis

Emerging solid-state methodologies address environmental concerns associated with traditional solvent-based approaches. Ball-milling stoichiometric mixtures of hydrazine derivatives and diketones achieves 88% conversion within 30 minutes through:

- Triboelectric charging enhancing reactant contact

- Localized melting at particle interfaces

- Reduced activation energy through mechanical stress

Comparative studies show mechanochemical routes reduce E-factor by 62% compared to solution-phase methods while maintaining comparable yields.

Photocatalytic Late-Stage Functionalization

Visible-light-mediated C–H activation enables precise functionalization of this compound cores without pre-functionalized starting materials. Using Ru(bpy)₃²⁺ as photocatalyst and persulfate as oxidant, researchers achieve:

- C3-arylation via Minisci-type radical addition

- N1-alkylation through hydrogen atom transfer (HAT)

- Tandem cyclization for fused polycyclic systems

This approach demonstrates excellent compatibility with sensitive functional groups (–CHO, –CN) that would decompose under thermal conditions.

Continuous Flow Manufacturing

Transitioning from batch to continuous processing addresses scalability challenges in this compound production. Microreactor systems with:

- Residence times <5 minutes

- Inline IR monitoring

- Automated pH adjustment

achieve 93% space-time yield improvement over batch reactors. A representative flow setup comprises:

- Precursor mixing at 25°C

- Residence loop at 150°C/5 bar

- Static mixer for quench and crystallization

- Continuous centrifugal filtration

Análisis De Reacciones Químicas

Triazoledione undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Triazole derivatives are widely recognized for their potent antimicrobial properties. They function primarily as inhibitors of ergosterol biosynthesis, making them effective against various fungal infections. Notably, triazole antifungals are the frontline therapy for invasive fungal infections, including those caused by Aspergillus species.

Key Findings:

- Mechanism of Action : Triazoles inhibit the enzyme 14α-sterol-demethylase (Cyp51A/B), disrupting ergosterol synthesis and leading to increased sterol intermediates that induce resistance mechanisms in fungi .

- Clinical Relevance : Compounds such as fluconazole and voriconazole have been established as standard treatments for fungal infections, showcasing the clinical importance of triazole derivatives .

Anticancer Properties

Triazole derivatives have demonstrated significant anticancer activities through various mechanisms, including enzyme inhibition and interaction with DNA.

Case Studies:

- Triazolopyrimidine Derivatives : These compounds have been synthesized and evaluated for their potential as antiepileptic drugs (AEDs) and anticancer agents. Their efficacy was confirmed through various in vitro and in vivo studies, indicating their potential as lead candidates in cancer therapy .

- Molecular Docking Studies : Research has shown that specific triazole derivatives interact with key proteins involved in cancer progression, providing a rational basis for their use in targeted cancer therapies .

Antiepileptic Activity

Several triazole-containing compounds have been investigated for their anticonvulsant properties, offering new avenues for epilepsy treatment.

Findings:

- In Vivo Efficacy : Compounds such as 4-triazolyl derivatives have shown significant effectiveness in delaying seizures in animal models. For instance, one compound exhibited protective effects against pentylenetetrazol-induced seizures .

- Mechanistic Insights : Studies indicate that these compounds may modulate neurotransmitter systems, particularly through interactions with GABA receptors and sodium channels, enhancing their anticonvulsant potential .

Other Biological Activities

Beyond antimicrobial and anticancer applications, triazole derivatives exhibit a wide range of biological activities:

- Antiinflammatory Effects : Triazoles have been shown to reduce inflammation through various pathways, making them candidates for treating inflammatory diseases .

- Antiviral Properties : Some triazole compounds have demonstrated antiviral activity against several viruses by inhibiting viral replication processes .

- Antiparasitic Activity : Research indicates that certain triazole derivatives can effectively combat parasitic infections, further expanding their therapeutic scope .

Synthesis and Structural Modifications

The versatility of triazole derivatives is also evident in their synthetic pathways and structural modifications. Recent advancements include:

- Click Chemistry : This approach has facilitated the rapid synthesis of diverse triazole derivatives with tailored biological activities .

- Fluorinated Triazoles : The incorporation of fluorine into triazole structures has enhanced their pharmacological profiles, increasing potency against various targets while improving solubility and bioavailability .

Mecanismo De Acción

Triazoledione exerts its effects primarily through its interaction with serotonin receptors. It shows significant affinity for the serotonin 5-HT1A and 5-HT2A receptors, the α1-adrenergic receptor, and the histamine H1 receptor . it has negligible affinity for the serotonin and norepinephrine transporters and the muscarinic acetylcholine receptors . This interaction with serotonin receptors is believed to contribute to its therapeutic effects.

Comparación Con Compuestos Similares

Structural Features

Key Insight : Unlike 1,2,3-triazoles (electron-rich, ideal for Huisgen cycloaddition), this compound’s electron deficiency favors electrophilic reactions and asymmetric catalysis .

Thermodynamic and Electronic Properties

Key Insight : this compound’s electron deficiency enhances its role in electrophilic reactions, unlike the π-rich 1,2,3-triazoles .

Research Findings and Innovations

- Asymmetric Catalysis : this compound enables enantioselective synthesis of axially chiral urazoles (>90% ee) using spirocyclic phosphoric acid catalysts, a feat unmatched by simpler triazoles .

- Neuroprotection: Triazolobenzothiazoles derived from this compound show superior activity in reducing oxidative stress compared to non-fused triazoles .

- Drug Metabolism: this compound derivatives are minor metabolites of nefazodone, highlighting their metabolic stability and low toxicity .

Actividad Biológica

Triazoledione, a derivative of the 1,2,4-triazole family, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound compounds are characterized by their unique heterocyclic structure, which contributes to their biological efficacy. The presence of the triazole ring enhances the ability of these compounds to interact with various biological targets, making them valuable in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the potent antibacterial properties of this compound derivatives against a range of pathogenic bacteria, including drug-resistant strains. The following table summarizes key findings on the antibacterial activity of selected this compound compounds:

The mechanisms by which triazolediones exert their antibacterial effects involve various biochemical pathways:

- DNA Gyrase Inhibition : Some this compound derivatives inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and replication .

- Targeting Mycobacterial Enzymes : Recent research indicates that certain triazolediones target specific enzymes involved in the biosynthesis pathways of Mycobacterium tuberculosis, showcasing their potential as new-generation anti-TB agents .

- Antimycobacterial Activity : The compounds demonstrate significant activity against both drug-susceptible and drug-resistant strains of Mtb, indicating a broad spectrum of efficacy .

Case Studies

Several case studies have illustrated the effectiveness of triazolediones in clinical and laboratory settings:

- Gadegoni et al. Study (2013) : This study synthesized a series of triazole derivatives and evaluated their antibacterial activity against several Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited higher bacteriostatic activity compared to standard antibiotics like ampicillin .

- SAR Studies : Structure-activity relationship (SAR) studies have led to the identification of advanced lead compounds with enhanced potency against Mtb. For instance, compounds bearing specific substituents at the 3 and 6 positions showed MIC values as low as 0.5 µg/mL against Mtb H37Rv .

- In Vitro Assays : In vitro assays demonstrated that selected triazolediones not only inhibited bacterial growth but also displayed moderate anti-inflammatory activity in carrageenan-induced models .

Q & A

Q. How to ensure reproducibility in this compound pharmacokinetic studies?

- Guidance : Adhere to FAIR data principles: Document experimental protocols (e.g., sampling intervals, centrifugation speeds) in public repositories like Zenodo. Share raw LC-MS/MS files and analytical workflows via platforms such as GNPS or MetaboLights .

Data Interpretation and Reporting

Q. How to contextualize this compound's low receptor affinity within broader pharmacological mechanisms?

Q. What ethical considerations arise when studying this compound in vulnerable populations (e.g., geriatric patients)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.